BenchChemオンラインストアへようこそ!

N,N,3-trimethyl-1-benzofuran-2-carboxamide

Physicochemical profiling Fragment-based drug discovery Permeability

N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8; molecular formula C₁₂H₁₃NO₂; MW 203.24 g/mol) is a benzofuran-2-carboxamide derivative bearing a tertiary N,N-dimethyl amide at position 2 and a methyl substituent at position 3 of the fused benzofuran ring system. It is primarily supplied as a fragment molecule for drug-discovery campaigns and as a synthetic building block for constructing more elaborate benzofuran-containing chemotypes.

Molecular Formula C12H13NO2
Molecular Weight 203.2
CAS No. 52819-42-8
Cat. No. B6257734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-trimethyl-1-benzofuran-2-carboxamide
CAS52819-42-8
Molecular FormulaC12H13NO2
Molecular Weight203.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8): Structural Identity and Fragment-Class Positioning for Procurement Decision-Making


N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8; molecular formula C₁₂H₁₃NO₂; MW 203.24 g/mol) is a benzofuran-2-carboxamide derivative bearing a tertiary N,N-dimethyl amide at position 2 and a methyl substituent at position 3 of the fused benzofuran ring system. It is primarily supplied as a fragment molecule for drug-discovery campaigns and as a synthetic building block for constructing more elaborate benzofuran-containing chemotypes [1] [2]. Within the broader benzofuran-2-carboxamide class, compounds with halogen or extended aryl substituents at positions 4, 5, or 7 of the phenyl ring have been explored as muscle relaxants (e.g., the 7-chloro analog KW-6629), KRAS inhibitors (e.g., the 7-fluoro-N,N-dimethyl fragment), and anti-inflammatory agents, making the unsubstituted 3-methyl-N,N-dimethyl scaffold a critical comparator for structure–activity relationship studies and a versatile intermediate for late-stage functionalization [3] [4].

Why a Generic Benzofuran-2-Carboxamide Cannot Substitute for N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8) in SAR and Fragment-Based Workflows


Benzofuran-2-carboxamide derivatives are not freely interchangeable because minor structural variations—particularly the presence or absence of the 3-methyl group, the amide N-substitution pattern (primary vs. secondary vs. tertiary), and the introduction of halogen substituents on the phenyl ring—profoundly alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and target-binding profiles. The 3-methyl-N,N-dimethyl substitution pattern of the target compound yields zero hydrogen bond donors and a calculated XLogP3 of 2.5, distinguishing it from the secondary amide analog N,3-dimethylbenzofuran-2-carboxamide (HBD = 1) and from the 5-methoxy or 7-chloro derivatives that exhibit divergent pharmacological activities [1] [2]. In fragment-based screening, the 7-fluoro-N,N-dimethyl analog demonstrated binding to the KRAS G12V switch I/II pocket, while the 7-chloro analog (KW-6629) acts as a centrally acting muscle relaxant—pharmacologies that cannot be assumed for the unsubstituted parent scaffold without experimental confirmation [3] [4].

Head-to-Head and Cross-Study Comparative Evidence: N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8) vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: N,N,3-Trimethyl vs. N,3-Dimethyl (Secondary Amide) Benzofuran-2-carboxamides

The target compound, bearing a tertiary N,N-dimethyl amide, possesses zero hydrogen bond donors (HBD = 0), whereas the closest secondary amide analog, N,3-dimethylbenzofuran-2-carboxamide, possesses one hydrogen bond donor (HBD = 1). This single HBD difference reduces the total polar surface area (tPSA) by approximately 8–12 Ų and eliminates the compound's capacity to act as a hydrogen-bond donor in target engagement, directly influencing membrane permeability and oral bioavailability predictions in drug-discovery cascades [1].

Physicochemical profiling Fragment-based drug discovery Permeability

Lipophilicity (XLogP3): 3-Methyl-N,N-dimethyl vs. 7-Halogenated Benzofuran-2-carboxamide Analogs

The computed XLogP3 of N,N,3-trimethyl-1-benzofuran-2-carboxamide is 2.5 [1]. By comparison, the 7-chloro analog (KW-6629; C₁₂H₁₂ClNO₂; MW 237.68) and the 5-fluoro analog (C₁₂H₁₂FNO₂; MW 221.23) possess increased molecular weight and altered lipophilicity due to halogen introduction, with estimated XLogP3 values of approximately 3.0 and 2.7, respectively . The unsubstituted phenyl ring of the target compound provides a lower, more balanced lipophilicity that can be advantageous for fragment libraries where excessive lipophilicity correlates with promiscuous binding and poor developability.

Lipophilicity ADME prediction Fragment optimization

KRAS G12V Fragment Binding: 7-Fluoro-N,N-dimethylbenzofuran-2-carboxamide Demonstrates NMR-Confirmed Engagement; Unsubstituted Parent Serves as the Baseline Scaffold

In an NMR2-based fragment screening campaign of 890 fragments against KRAS G12V (GMP-PNP bound), 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide was identified as a hit binding within the SI/SII switch region, with a solution NMR structure deposited as PDB 8QDN [1] [2]. The compound–protein complex structure reveals that the benzofuran core engages a hydrophobic pocket between the switch I and switch II regions, an interaction mode critically dependent on the N,N-dimethyl carboxamide orientation. N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8) represents the des-fluoro, 3-methylated parent scaffold from which such halogenated analogs are derived; procurement of the parent compound enables systematic SAR exploration of the 7-position independently of other substitutions.

KRAS inhibition Fragment-based drug discovery NMR2 structural biology

Pharmacological Differentiation from 7-Chloro-N,N,3-trimethylbenzofuran-2-carboxamide (KW-6629): Muscle Relaxant Activity Requires the 7-Chloro Substituent

The 7-chloro analog KW-6629 (7-chloro-N,N,3-trimethylbenzo[b]furan-2-carboxamide; CAS 81718-68-5) has been pharmacologically characterized as a centrally acting muscle relaxant in rats, demonstrating effective reduction of motor coordination (rotarod test), depression of polysynaptic reflexes, and suppression of anemic decerebrate rigidity without affecting the neuromuscular junction [1]. These CNS activities are critically dependent on the presence of the 7-chloro substituent, as evidenced by the patent family covering halogen-substituted benzofurancarboxamide derivatives specifically claiming halogen (Cl, F, Br) at the 4, 5, 6, or 7 positions for muscle relaxant and anti-inflammatory activity [2]. The des-halogen parent compound, N,N,3-trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8), lacking any halogen substituent, is not claimed within this pharmacological class and must be considered pharmacologically distinct unless experimentally proven otherwise.

Muscle relaxant CNS pharmacology Structure–activity relationship

Topological Polar Surface Area and Rotatable Bond Count: 3-Methyl-N,N-dimethyl vs. 5-Methoxy-N,N,3-trimethyl Derivative

The target compound has a topological polar surface area (tPSA) of 33.5 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond (the N,N-dimethyl carboxamide C–N bond) [1]. By comparison, the commercially available 5-methoxy-N,N,3-trimethylbenzofuran-2-carboxamide introduces an additional oxygen atom, increasing tPSA to approximately 42–45 Ų and adding a third hydrogen bond acceptor. The lower tPSA and restricted conformational flexibility (RotB = 1) of the target compound render it a more compact, rigid fragment suitable for high ligand efficiency. In procurement contexts for fragment library supplementation, selecting the 33.5 Ų parent scaffold over the 42+ Ų 5-methoxy derivative preserves a distinct region of polar surface area space.

Fragment library design Drug-likeness Physicochemical property space

Optimal Procurement Scenarios for N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8): Evidence-Backed Use Cases


Fragment-Based Drug Discovery: Unsubstituted Parent Scaffold for KRAS Switch I/II Pocket SAR

The 7-fluoro-N,N-dimethylbenzofuran-2-carboxamide fragment has been structurally validated as a KRAS G12V binder via NMR2 co-structure determination (PDB 8QDN) [1]. N,N,3-Trimethyl-1-benzofuran-2-carboxamide (CAS 52819-42-8), as the des-fluoro parent, provides the ideal starting point for systematic exploration of the benzofuran 7-position. Medicinal chemistry teams can independently vary the 7-substituent (H → F, Cl, Br, CH₃, CF₃) to probe electronic and steric contributions to KRAS binding affinity, a strategy not feasible if procurement is limited to the pre-functionalized 7-fluoro or 7-chloro analogs.

Negative Control for Halogen-Dependent Muscle Relaxant Pharmacology (KW-6629 Series)

The 7-chloro analog KW-6629 is a characterized centrally acting muscle relaxant; patent disclosures explicitly require halogen substitution for this activity [2] [3]. The target compound (7-H, no halogen) is the appropriate negative control for in vitro and in vivo studies designed to confirm the necessity of the 7-chloro (or 7-fluoro) substituent for CNS muscle relaxant effects, enabling rigorous SAR validation that a generic benzofuran cannot provide.

Fragment Library Expansion in the Low-tPSA / Zero-HBD Property Space

With a computed tPSA of 33.5 Ų, zero hydrogen bond donors, and a single rotatable bond, N,N,3-trimethyl-1-benzofuran-2-carboxamide occupies a compact region of fragment chemical space distinct from secondary amide analogs (HBD = 1) and polar-substituted derivatives like the 5-methoxy analog (estimated tPSA 42–45 Ų) [4]. This compound is suitable for inclusion in fragment screening libraries where maintaining a diverse range of tPSA values and HBD counts is essential for comprehensive target coverage.

Synthetic Building Block for Late-Stage C–H Functionalization Chemistry

The unsubstituted phenyl ring (positions 4, 5, 6, 7) of the target compound provides a clean aromatic scaffold for directed C–H arylation and transamidation chemistry, as described in recent modular synthetic methodologies for elaborating benzofuran-2-carboxamide derivatives [5]. Unlike pre-halogenated analogs, the parent compound does not impose regiochemical constraints from existing substituents, enabling divergent synthesis of focused compound libraries.

Quote Request

Request a Quote for N,N,3-trimethyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.